

# Data Summary: Minimum Inhibitory Concentration (MIC) and Median Effective Concentration (EC50)

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## Compound of Interest

Compound Name: *Thiochroman-4-one*

Cat. No.: B147511

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The antibacterial activity of **Thiochroman-4-one** derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following tables summarize the MIC values of various **Thiochroman-4-one** derivatives against several Gram-positive and Gram-negative bacterial strains.

Table 1: Antibacterial Activity of Spiropyrrolidines Tethered with **Thiochroman-4-one** (Series 4a-e)

Compound	Bacillus subtilis ATCC 6633	Staphylococcus epidermidis ATCC 25123	Staphylococcus aureus ATCC 29213	Staphylococcus aureus ATCC 25923	Enterococcus faecal is ATCC 29212	Escherichia coli ATCC 25922	Klebsiella pneumoniae ATCC 4352	Salmonella enterica 800390	Pseudomonas aeruginosa ATCC 9023
4a	32	32	64	64	64	125	125	125	64
4b	32	32	64	32	64	64	125	125	64
4c	32	32	64	64	64	125	125	125	125
4d	32	32	64	32	64	64	125	125	64
4e	64	64	125	64	125	125	125	125	64
Amoxicillin	64	-	-	-	-	-	-	-	256
Ampicillin	78	-	-	-	-	-	-	-	-

MIC values are expressed in  $\mu\text{g/mL}$ . Data sourced from a study on spiropyrrolidines tethered with **Thiochroman-4-one** scaffolds.[1][2][3][4]

Notably, compounds 4a-d exhibited higher activity against *Bacillus subtilis* and *Staphylococcus epidermidis* than the reference antibiotics, Amoxicillin and Ampicillin.[2][3][4] Several of these compounds also demonstrated significant activity against *Pseudomonas aeruginosa*, a notoriously difficult-to-treat pathogen.[4]

Table 2: Antibacterial Activity of **Thiochroman-4-one** Derivatives with Oxime Ether and 1,3,4-Oxadiazole Thioether Moieties (Series 7a-j)

Compound	Xanthomonas oryzae pv. oryzae (Xoo)	Xanthomonas axonopodis pv. citri (Xac)
7a	17	28
Bismertiazol	>50	>50
Thiodiazole copper	>50	>50

EC50 values are expressed in  $\mu\text{g}/\text{mL}$ . Data sourced from a study on **Thiochroman-4-one** derivatives incorporating oxime ether and 1,3,4-oxadiazole thioether moieties.[\[5\]](#)[\[6\]](#)

Compound 7a, 6-chloro-2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)**thiochroman-4-one** O-methyl oxime, was identified as the most active against both Xoo and Xac, with EC50 values of 17 and 28  $\mu\text{g}/\text{mL}$ , respectively.[\[5\]](#)[\[6\]](#) This activity was superior to that of the commercial bactericides Bismertiazol and Thiodiazole copper.[\[5\]](#)[\[6\]](#)

## Experimental Protocols

The in vitro antibacterial activity of **Thiochroman-4-one** derivatives is typically determined using the broth microdilution method. The following is a generalized protocol based on published studies.

### 1. Preparation of Bacterial Inoculum:

- Bacterial strains are cultured on nutrient agar plates for 24 hours at 37°C.
- A few colonies are then transferred to a sterile saline solution (0.9%).
- The bacterial suspension is adjusted to a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately  $1\text{-}2 \times 10^8 \text{ CFU/mL}$ .
- The suspension is then diluted to a final concentration of  $5 \times 10^5 \text{ CFU/mL}$  in the appropriate broth medium (e.g., Mueller-Hinton Broth).

### 2. Broth Microdilution Assay:

- The assay is performed in sterile 96-well microtiter plates.

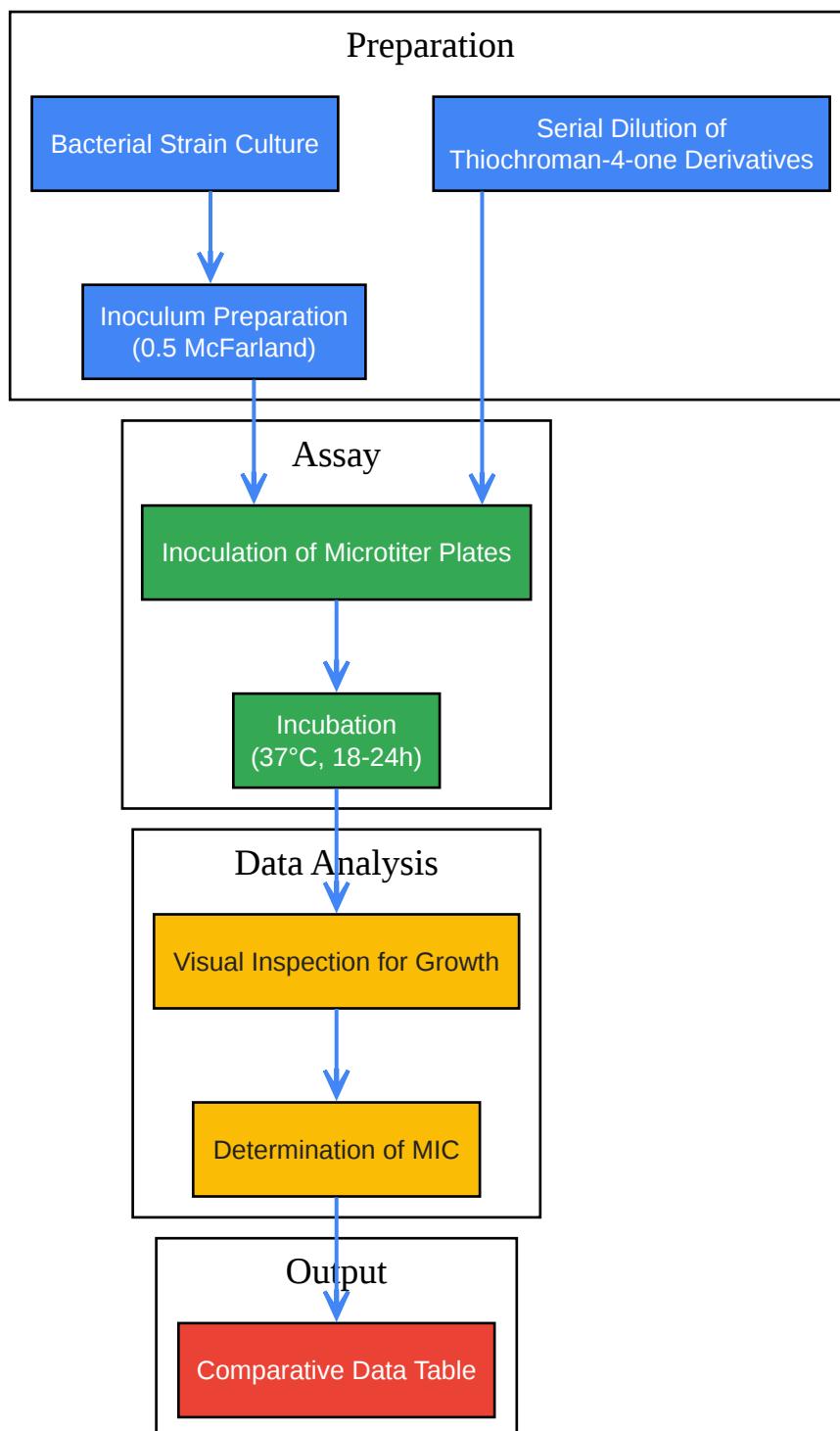
- The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium to obtain a range of concentrations.
- Each well of the microtiter plate is inoculated with the prepared bacterial suspension.
- A positive control (broth with bacterial inoculum) and a negative control (broth only) are included on each plate. A standard antibiotic (e.g., Amoxicillin, Ciprofloxacin) is also typically included for comparison.
- The plates are incubated for 18-24 hours at 37°C.

### 3. Determination of Minimum Inhibitory Concentration (MIC):

- After incubation, the MIC is determined as the lowest concentration of the test compound at which no visible bacterial growth is observed.

## Experimental Workflow

The following diagram illustrates the general workflow for the in vitro comparison of the antibacterial activity of **Thiochroman-4-one** derivatives.



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*Experimental workflow for MIC determination.*

## Structure-Activity Relationship (SAR) Insights

Preliminary structure-activity relationship studies suggest that the nature and position of substituents on the **Thiochroman-4-one** scaffold significantly influence antibacterial activity. For instance, the presence of a thiochromanone moiety in spiropyrrolidines appears to be crucial for enhanced inhibitory activity against a broad spectrum of bacterial and fungal strains when compared to analogues containing a chromanone moiety.<sup>[4]</sup> Furthermore, in the series of **Thiochroman-4-one** derivatives bearing oxime ether and 1,3,4-oxadiazole thioether moieties, the presence of a chlorine atom at the 6-position and a methylthio group at the terminal end of the heterocyclic linker was found to generally enhance antibacterial activity.<sup>[7]</sup>

## Conclusion

**Thiochroman-4-one** derivatives represent a versatile scaffold for the development of new antibacterial agents. The studies highlighted in this guide demonstrate that various derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, in some cases surpassing the efficacy of standard antibiotics. Further investigation into the synthesis of novel derivatives and a deeper understanding of their structure-activity relationships are warranted to exploit the full therapeutic potential of this promising class of compounds.

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